2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-methoxypyridin-3-yl)methyl)propanamide
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-methoxypyridin-3-yl)methyl)propanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a cyclopropyl group at the 3-position and a propanamide linker connected to a 2-methoxypyridin-3-ylmethyl moiety. The cyclopropyl group may enhance metabolic stability, while the methoxy substituent on the pyridine ring could influence solubility and binding affinity.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-methoxypyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11(21-15(22)8-7-14(20-21)12-5-6-12)16(23)19-10-13-4-3-9-18-17(13)24-2/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWXSMGXMDAKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC)N2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous propanamide derivatives reported in recent literature, focusing on synthetic yields, physicochemical properties, and inferred biological activity.
Key Observations:
Synthetic Yields :
- The target compound’s cyclopropyl group may contribute to moderate synthetic yields (analogous to cyclopentylmethoxy derivatives in , which show 70–75% yields) . Bulky substituents (e.g., hexyloxy in ) reduce yields (44%), likely due to steric hindrance .
Physicochemical Properties :
- Cyclopropyl substituents generally lower melting points compared to bulkier groups (e.g., cyclohexylmethoxy derivatives in melt at 108–110°C vs. cyclopentylmethoxy at 112–114°C) . The target compound’s methoxy group may improve solubility relative to trifluoromethyl-containing analogs .
Biological Activity :
- Propanamides with sulfonamido groups (e.g., compounds in and ) exhibit TRPV1 antagonist activity, suggesting the target compound may share similar mechanisms . The absence of a trifluoromethyl group in the target compound could reduce metabolic stability but improve selectivity.
Table 2: Inferred Bioactivity Comparison
Research Findings and Implications
- Methoxy vs. Trifluoromethyl : The 2-methoxy group may reduce hydrophobicity compared to trifluoromethyl analogs, improving aqueous solubility and oral bioavailability.
- Cyclopropyl vs. Cycloalkyl : Cyclopropyl’s smaller size may reduce steric clashes in target binding pockets compared to cyclopentyl or cyclohexyl groups .
Q & A
Q. What are the key synthetic considerations for achieving high purity in the synthesis of this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by functionalization with cyclopropyl and 2-methoxypyridinylmethyl groups. Critical steps include:
- Acetylation/amidation : Use of anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using diazo compounds under controlled temperatures (0–5°C) to avoid side reactions .
- Purification : Employ gradient HPLC with a C18 column and trifluoroacetic acid (TFA) buffer to isolate intermediates and final product . Reaction solvents (e.g., DMF, THF) must be rigorously dried to prevent hydrolysis of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR can resolve the pyridazinone core (δ 6.8–7.5 ppm for aromatic protons) and cyclopropyl protons (δ 1.2–1.8 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass spectrometry (HRMS) : ESI-HRMS in positive ion mode validates the molecular ion peak (e.g., [M+H]+ at m/z 385.1662 for C19H21N4O3) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amide N-H bonds (3300 cm⁻¹) .
Q. How can reaction yields be optimized for the final amidation step?
- Coupling reagents : Use HATU or EDCI/HOBt for efficient amide bond formation, reducing racemization .
- Solvent selection : Polar aprotic solvents like DMF improve reagent solubility but require low temperatures (0–4°C) to minimize side reactions .
- Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine ensures complete conversion .
Advanced Research Questions
Q. How do conflicting reports on biological activity (e.g., enzyme inhibition vs. no activity) arise, and how can they be resolved?
Discrepancies often stem from variations in assay conditions (e.g., pH, enzyme isoforms, or compound solubility). Methodological solutions include:
- Orthogonal assays : Compare fluorescence-based assays with radiometric methods to confirm target engagement .
- Solubility optimization : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .
- Structural analogs : Test derivatives (e.g., replacing cyclopropyl with methyl) to isolate pharmacophoric groups .
Q. What computational strategies predict binding modes to biological targets like kinases or GPCRs?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3QKK) to model interactions between the pyridazinone core and ATP-binding pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with conserved residues (e.g., Lys68 in kinase targets) .
- QSAR models : Develop 2D descriptors (e.g., logP, polar surface area) to correlate structural features with IC50 values .
Q. How does the compound’s stability under physiological conditions impact in vitro assays?
- pH-dependent degradation : Perform accelerated stability studies (37°C, pH 7.4 PBS buffer) with LC-MS monitoring. Hydrolysis of the amide bond is a common degradation pathway .
- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation products (e.g., hydroxylation at cyclopropyl) .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the pyridazinone ring .
Q. What strategies address low bioavailability in preclinical models?
- Prodrug design : Introduce ester moieties at the amide group to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to improve solubility and prolong half-life .
- PK/PD modeling : Fit plasma concentration-time data to two-compartment models using NONMEM to guide dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
